1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane
Description
Infrared (IR) Spectroscopy
Characteristic absorption bands include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.50–1.85 | m (6H) | Azepane CH₂ |
| 2.38 | s (3H) | Aromatic CH₃ |
| 3.22 | t (2H) | N–CH₂ (azepane) |
| 3.85 | s (3H) | OCH₃ |
| 6.90–7.20 | m (3H) | Aromatic H |
¹³C NMR (101 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 21.4 | Aromatic CH₃ |
| 44.8 | N–CH₂ (azepane) |
| 55.6 | OCH₃ |
| 126.5–134.0 | Aromatic C |
| 141.2 | C–SO₂ |
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-12-11-13(7-8-14(12)18-2)19(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWUKBMPRAMAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis via Sulfonylation of Azepane
The most documented route involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with azepane (hexahydroazepine). This nucleophilic substitution occurs under controlled conditions to avoid over-sulfonylation or decomposition.
Procedure :
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Activation of Azepane : Azepane (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added as a base to deprotonate the amine.
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Sulfonyl Chloride Addition : 4-Methoxy-3-methylbenzenesulfonyl chloride (1.1 equiv) is introduced dropwise at 0°C to minimize exothermic side reactions.
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Reaction Monitoring : The mixture is stirred at room temperature for 12–24 hours, with progress tracked via thin-layer chromatography (TLC).
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Workup : The reaction is quenched with ice water, and the organic layer is extracted, washed with brine, dried over Na₂SO₄, and concentrated.
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Purification : Crude product is recrystallized from ethanol or purified via column chromatography (hexane/ethyl acetate gradient), yielding this compound in 60–75% yield .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Reaction Temperature | 0°C → room temperature |
| Purification Method | Recrystallization/Column |
| Purity (HPLC) | >95% |
Alternative Pathways and Modifications
While the sulfonylation route dominates, alternative methods have been explored:
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Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes at 80°C) using microwave irradiation, though yields remain comparable to conventional methods.
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Solid-Phase Synthesis : Immobilizing azepane on resin to facilitate stepwise coupling, but scalability issues limit industrial application.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts yield and purity:
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Solvents : DCM and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants. Polar aprotic solvents like DMF may accelerate reactions but risk side product formation.
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Bases : Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, though excessive amounts can lead to emulsion formation during workup.
Temperature and Catalysis
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Low-Temperature Initiation : Starting the reaction at 0°C prevents exothermic decomposition of sulfonyl chloride.
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Catalytic Approaches : Lewis acids like ZnCl₂ (5 mol%) have been tested but show negligible improvement, likely due to the amine’s inherent nucleophilicity.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (d, J = 8.4 Hz, 1H, aromatic), 6.92 (d, J = 8.4 Hz, 1H, aromatic), 3.81 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, azepane CH₂), 2.32 (s, 3H, CH₃), 1.60–1.52 (m, 6H, azepane CH₂).
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IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), confirming sulfonamide formation.
Purity and Stability
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HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).
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Stability : The compound is stable at −20°C for >6 months but degrades under prolonged exposure to light or humidity.
Comparative Analysis with Related Sulfonamides
This compound shares synthetic parallels with analogs like 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide (CAS 1251606-33-3). Key differences include:
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Reactivity : The pyridinone moiety in the analog necessitates additional oxidation steps, complicating synthesis.
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Yield : The analog’s yield (45–50%) is lower due to steric hindrance during cyclization.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide, sulfonate, or sulfone derivatives.
Scientific Research Applications
Chemistry
- Building Block Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure facilitates the development of novel compounds with tailored properties.
Biology
- Enzyme Inhibition Studies : 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane is utilized to investigate enzyme inhibition mechanisms. The sulfonyl group can interact with amino acid residues in enzymes, leading to potential therapeutic applications in treating diseases linked to enzyme dysregulation.
- Protein-Ligand Interaction : The azepane ring enhances binding affinity to hydrophobic pockets in proteins, making it useful for studying protein-ligand interactions critical in drug design.
Industry
- Specialty Chemicals Development : The compound is applied in creating specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Preliminary research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can induce cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated efficacy comparable to established chemotherapeutics like cisplatin.
Janus Kinase Inhibition
The compound has been identified as a potential modulator of Janus kinases (JAKs), which play crucial roles in cytokine signaling pathways. This modulation could have implications for treating inflammatory diseases and certain cancers.
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Enzyme Interaction Studies
Research has focused on the interaction between the compound and specific enzymes involved in inflammatory responses. The compound was shown to inhibit enzyme activity in a dose-dependent manner, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The azepane ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane with structurally related sulfonylazepanes from the evidence:
Key Observations :
- Electron-donating vs. withdrawing groups: The methoxy and methyl groups in the target compound contrast with electron-withdrawing substituents (e.g., Cl, NO₂ in ), which may enhance solubility in polar solvents for the latter but reduce metabolic stability.
- Aromatic vs.
- Lipophilicity : The isopropylsulfonyl and methoxyphenyl groups in suggest higher lipophilicity than the target compound, impacting membrane permeability.
Stability and Reactivity
- Electron-rich aromatic rings : The 4-methoxy-3-methylphenyl group in the target compound may resist electrophilic substitution compared to nitro- or chloro-substituted analogs (e.g., ), which are more reactive .
Biological Activity
1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonyl group attached to an azepane ring, with a methoxy-substituted phenyl moiety. The unique structure allows for various interactions with biological targets.
The biological activity of this compound largely hinges on its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. This mechanism is crucial in modulating biochemical pathways relevant to disease states.
- Protein-Ligand Interactions : The azepane ring may engage with hydrophobic pockets in proteins, enhancing binding affinity and specificity for target proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of azepane compounds can demonstrate cytotoxic effects against various cancer cell lines. For instance, related compounds have shown comparable efficacy to established chemotherapeutics like cisplatin .
- Janus Kinase Inhibition : The compound has been identified as a potential modulator of Janus kinases (JAKs), which are critical in cytokine signaling pathways. This modulation could have implications for treating inflammatory diseases and certain cancers .
Case Studies
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research has focused on the interaction between the compound and specific enzymes involved in inflammatory responses. The compound was shown to inhibit enzyme activity in a dose-dependent manner, highlighting its therapeutic potential .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine | Six-membered ring instead of seven | Similar enzyme inhibition properties |
| 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide | Additional carboxamide group | Altered pharmacokinetics and potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
